molecular formula C3H7IO2 B12734485 Glyceryl iodide, (R)- CAS No. 40425-15-8

Glyceryl iodide, (R)-

Cat. No.: B12734485
CAS No.: 40425-15-8
M. Wt: 201.99 g/mol
InChI Key: GLJRUXJFSCIQFV-VKHMYHEASA-N
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Description

It is a colorless crystalline solid that is soluble in water and other solvents . This compound is notable for its high iodine content and its applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl iodide can be synthesized from 2,3-epoxy-1-propanol through a reaction with hydroiodic acid. The reaction typically involves the opening of the epoxide ring by the iodide ion, resulting in the formation of glyceryl iodide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, glyceryl iodide is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glyceryl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glyceryl iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of glyceryl iodide involves its ability to release iodide ions, which can participate in various biochemical pathways. In biological systems, iodide ions are essential for the synthesis of thyroid hormones, which regulate metabolism. Glyceryl iodide can also act as an expectorant by increasing the volume and reducing the viscosity of mucus, facilitating its removal from the respiratory tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glyceryl iodide is unique due to its high iodine content, which imparts specific chemical and biological properties.

Properties

CAS No.

40425-15-8

Molecular Formula

C3H7IO2

Molecular Weight

201.99 g/mol

IUPAC Name

(2R)-3-iodopropane-1,2-diol

InChI

InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1

InChI Key

GLJRUXJFSCIQFV-VKHMYHEASA-N

Isomeric SMILES

C([C@H](CI)O)O

Canonical SMILES

C(C(CI)O)O

Origin of Product

United States

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